N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide
Overview
Description
N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide is a complex organic compound that combines elements of benzodioxole, pyrrolidinone, and furan carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrrolidinone Ring: This involves the reaction of succinic anhydride with ammonia or an amine.
Coupling Reactions: The benzodioxole and pyrrolidinone intermediates are then coupled through a series of condensation reactions, often involving reagents like acetic anhydride and catalysts such as pyridine.
Final Assembly: The furan carboxamide group is introduced in the final step, typically through a reaction with furan-2-carboxylic acid and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide: shares similarities with other benzodioxole and pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which integrates multiple functional groups and heterocyclic rings, providing a versatile scaffold for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-17-4-1-7-21(17)19(24)13(20-18(23)15-3-2-8-25-15)9-12-5-6-14-16(10-12)27-11-26-14/h2-3,5-6,8-10H,1,4,7,11H2,(H,20,23)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKRLDKFDFHYQB-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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